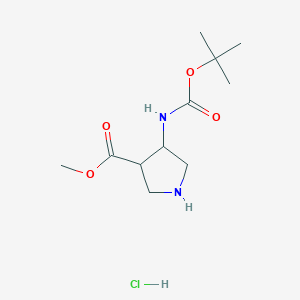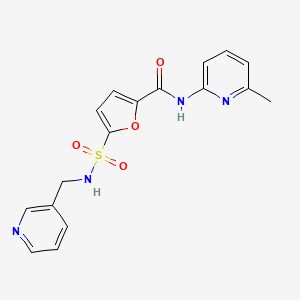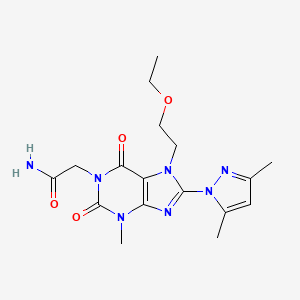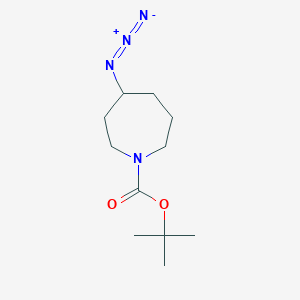
Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2171902-24-0 . It has a molecular weight of 280.75 .
Molecular Structure Analysis
The IUPAC name of the compound is “this compound” and its Inchi Code is "1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-8-6-12-5-7(8)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H" .Physical And Chemical Properties Analysis
The compound is stored at room temperature . It has a molecular weight of 280.75 .Scientific Research Applications
Influenza Neuraminidase Inhibitors
Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate hydrochloride has been used in the synthesis of influenza neuraminidase inhibitors. These inhibitors have shown potency against influenza, highlighting the compound's significance in antiviral research (Wang et al., 2001).Asymmetric Hydrogenation Catalysts
This compound serves as a catalyst in the asymmetric hydrogenation of β- and γ-amino ketone derivatives. This process is integral to the efficient synthesis of pharmaceuticals such as fluoxetine and eprozinol (Sakuraba & Achiwa, 1995).Synthesis of Diverse Organic Compounds
The compound is involved in divergent and solvent-dependent reactions, leading to the synthesis of a range of organic materials like pyrrolidin-1-yl-but-3-enoic acid ethyl ester and 1-amino-pyrroles (Rossi et al., 2007).Marine Alkaloid Analog Synthesis
It has been used in the synthesis of deaza-analogues of the bis-indole marine alkaloid topsentin. These compounds, possessing potential anticancer properties, are of significant interest in medicinal chemistry (Carbone et al., 2013).Preparation of Fused Pyridones and Pyrimidones
In the synthesis of fused pyridones and pyrimidones, this compound has been used as a starting material. These compounds are crucial for the development of new pharmacologically active substances (Baš et al., 2001).Antibacterial Agents Synthesis
This chemical is instrumental in the synthesis of antibacterial agents, particularly in the development of naphthyridine-3-carboxylic acids, which exhibit significant antibacterial activities (Bouzard et al., 1992).Crystallographic Studies
The compound has been studied for its crystallographic properties, aiding in the understanding of molecular structures and interactions, which is crucial for drug design (Rajalakshmi et al., 2013).Platinum-Catalyzed Asymmetric Hydroformylation
It has been used in the synthesis of chiral ligands for platinum-catalyzed asymmetric hydroformylation of olefins, a process important in the production of fine chemicals and pharmaceutical intermediates (Stille et al., 1991).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .
properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-8-6-12-5-7(8)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLPBLHBGBKNKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2443850.png)


![4-[2-(4,4-Difluorocyclohexyl)acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2443855.png)
![(E)-2-(4-chlorophenyl)-N-[[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]ethenesulfonamide](/img/structure/B2443856.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2443859.png)

![8-((4-(Tert-butyl)phenyl)sulfonyl)-2-(4-chlorophenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2443863.png)
![3-methyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2443866.png)